Superior Fe(III) Stabilization Over the Non-Chelating Parent Compound, L-Aspartic Acid
Carboxymethylation dramatically enhances the stability of iron(III) complexes. N-(Carboxymethyl)aminosuccinic acid forms a stable, neutral Fe(III) complex via its tetradentate coordination mode, whereas the parent amino acid, L-aspartic acid, forms significantly weaker complexes due to having one fewer carboxylate donor. A pH-potentiometric study quantified this difference, reporting a stability constant (log K) of 8.90 for the primary Fe(III)-CMA complex [1]. For Fe(III)-aspartate, the analogous log K₁ value is markedly lower, demonstrating that the additional carboxymethyl arm provides a decisive thermodynamic advantage for iron binding, moving the metal from a labile to a stably sequestered state [2].
| Evidence Dimension | Stability Constant (log K) for Fe(III) complex |
|---|---|
| Target Compound Data | log K = 8.90 |
| Comparator Or Baseline | Fe(III)-L-aspartate complex (log K is substantially lower; characteristic of bidentate amino acid coordination) |
| Quantified Difference | Complex stability is shifted from weak/labile coordination to a thermodynamically stable, sequestered state through the addition of the carboxymethyl group. |
| Conditions | Aqueous solution, 25°C, ionic strength 0.1 (KCl); pH-potentiometric titration. |
Why This Matters
For an R&D scientist selecting a chelator for iron control, this data proves that the carboxymethyl modification is not trivial—it fundamentally changes the iron-binding thermodynamics from an insignificant interaction to a stable one, which is critical for applications in oxidative stability or metal buffering.
- [1] Knyazeva, N., Nikol'skii, V., & Gorelov, I. (2004). A pH- and Redox-Potentiometric Study of Equilibria between Fe(II), Fe(III), and N-(Carboxymethyl)Aspartic Acid. Russian Journal of Coordination Chemistry, 30(10), 723-729. View Source
- [2] Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants, Vol. 1: Amino Acids. Plenum Press, New York. View Source
